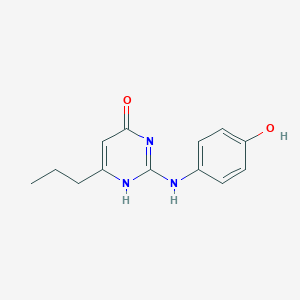
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects.
Mecanismo De Acción
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. PPARδ receptors are nuclear receptors that play a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ receptors by 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and performance.
Biochemical and Physiological Effects
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to increase endurance and exercise capacity, reduce body fat, and improve insulin sensitivity. In human studies, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to improve lipid profiles, increase HDL cholesterol levels, and decrease LDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in lab experiments is its selectivity for PPARδ receptors, which allows for the specific study of PPARδ-mediated biological processes. However, one limitation of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one. One area of interest is the potential applications of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is the potential use of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one as a tool to study the role of PPARδ in cancer biology. Additionally, further research is needed to fully understand the potential performance-enhancing effects of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one and its potential risks and side effects.
Métodos De Síntesis
The synthesis of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-(propylamino)-3-nitrobenzoic acid. This compound is then reduced to 4-(propylamino)-3-aminobenzoic acid, which is subsequently reacted with ethyl oxalyl chloride to form 2-(4-propylaminophenyl)-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 2-cyanoguanidine to form 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. In medicine, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have potential applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects. In scientific research, 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been used as a tool to study the role of PPARδ in various biological processes.
Propiedades
Nombre del producto |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-10-8-12(18)16-13(15-10)14-9-4-6-11(17)7-5-9/h4-8,17H,2-3H2,1H3,(H2,14,15,16,18) |
Clave InChI |
SRANCZAWVXVZCU-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES canónico |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)
![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)